N-[4-(2-aminoethoxy)phenyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide;hydrochloride
Description
N-[4-(2-aminoethoxy)phenyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminoethoxyphenyl group, a cyclopentanecarbonylamino group, and a cyclohexane carboxamide group, all linked together. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability.
Properties
IUPAC Name |
N-[4-(2-aminoethoxy)phenyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3.ClH/c22-13-14-27-19-11-9-18(10-12-19)24-21(26)16-5-7-17(8-6-16)23-20(25)15-3-1-2-4-15;/h9-12,15-17H,1-8,13-14,22H2,(H,23,25)(H,24,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMHGIKZNNRTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCC(CC2)C(=O)NC3=CC=C(C=C3)OCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-aminoethoxy)phenyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(2-aminoethoxy)aniline with cyclopentanecarbonyl chloride to form the intermediate N-[4-(2-aminoethoxy)phenyl]cyclopentanecarboxamide. This intermediate is then reacted with cyclohexane-1-carboxylic acid chloride to yield the final product. The hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification steps, including recrystallization and chromatography, are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-aminoethoxy)phenyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of N-[4-(2-aminoethoxy)phenyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide oxides.
Reduction: Formation of N-[4-(2-aminoethoxy)phenyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carbinol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
N-[4-(2-aminoethoxy)phenyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-aminoethoxy)phenyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological targets, while the cyclopentanecarbonylamino and cyclohexane carboxamide groups can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-aminoethoxy)phenyl]acetamide
- N-[4-(2-aminoethoxy)phenyl]-4-(prop-2-yn-1-yloxy)phenylmethanone
Uniqueness
N-[4-(2-aminoethoxy)phenyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specific interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
